

Chemical Profile and Pharmacological Activity

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Compound Focus: 11-Hydroxyaporphine

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The core structure of aporphine alkaloids consists of a tetracyclic aromatic framework [1]. The specific substitutions on this core, particularly at positions C-10 and C-11, are critical in determining a compound's receptor affinity and selectivity [2].

Compound Name	Core Structure	Key Substituents	Primary Receptor Affinities
(R)-11-Hydroxyaporphine	Aporphine	C-11 hydroxy	D1, D2A (dopaminergic), 5-HT1A (serotonergic, partial agonist)
(R)-11-Hydroxy-10-methylaporphine	Aporphine	C-11 hydroxy, C-10 methyl	5-HT1A (potent, selective, efficacious agonist)

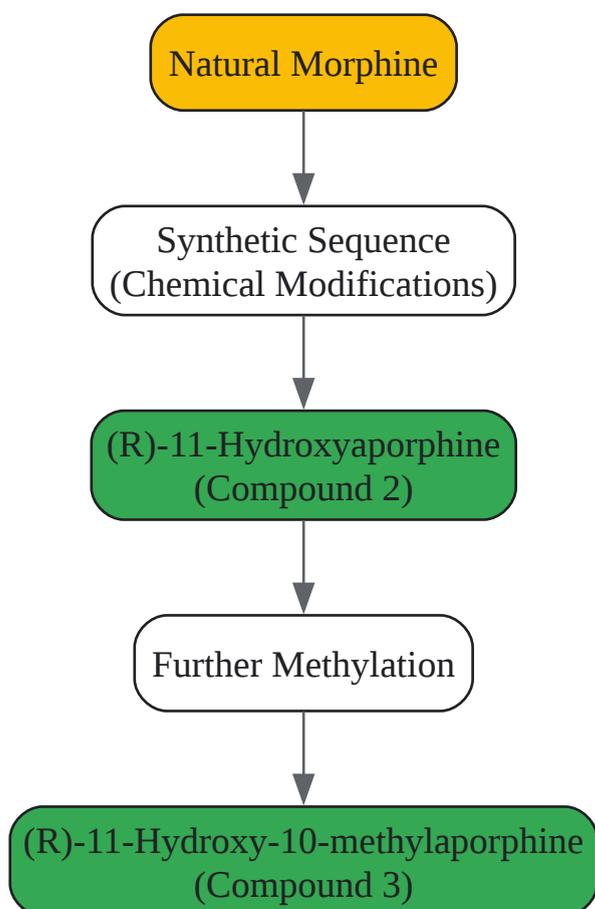
The **(R)-11-Hydroxy-10-methylaporphine** exhibits potent and selective 5-HT1A receptor agonism. The C10-methyl group is a critical structural feature for this selectivity, as it fits into a lipophilic pocket in the 5-HT1A receptor but is not well-accommodated by the D2A receptor model [2].

In contrast, **(R)-11-Hydroxyaporphine** acts as a low-potency partial agonist at the 5-HT1A receptor and also shows affinity for central D1 and D2A dopaminergic receptors. The absence of the C10-methyl group results in this less selective and lower-potency profile [2].

Synthesis and Analysis Methods

Synthetic Pathway from Morphine

(R)-**11-Hydroxyaporphine** and its 10-methyl analog can be synthesized from natural morphine using "new, short, and efficient synthetic sequences" [2]. The general workflow involves chemical modification of the morphine structure, though the specific reaction details and yields are not provided in the available literature.



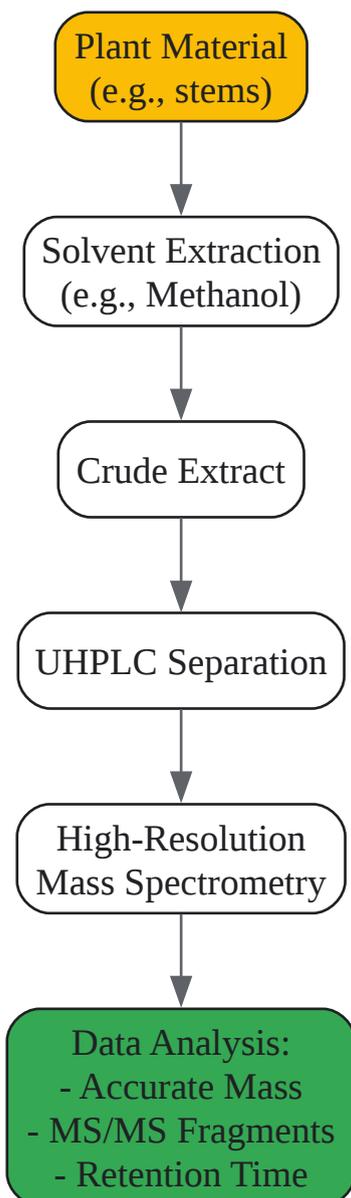
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Figure 1: A generalized workflow for the synthesis of **11-Hydroxyaporphine** and its 10-methyl derivative from a natural morphine precursor.

Analytical Identification in Plant Material

For identifying **11-Hydroxyaporphine** and related analogs in complex plant extracts, advanced chromatographic and spectrometric techniques are required.

- **Technique of Choice:** Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-Q-Exactive-Orbitrap/MS) [3].
- **Sample Preparation:** Plant material is typically extracted with solvents like methanol. For complex mixtures, purification techniques such as High-Speed Counter-Current Chromatography (HSCCC) may be employed prior to analysis [4].
- **Key Identification Parameters:**
 - **Accurate Mass:** Confirms the molecular formula.
 - **MS/MS Fragmentation:** Provides a unique fingerprint for the compound.
 - **Retention Time:** Helps distinguish between different isomers.



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Figure 2: An experimental workflow for the extraction, separation, and identification of aporphine alkaloids from botanical sources.

Research Context and Potential

11-Hydroxyaporphine exists within a broad family of over 70 identified aporphine alkaloids, many of which are under investigation for various biological activities [3]. Research into aporphine alkaloids more broadly has highlighted their potential, particularly in **anticancer applications**, where they can perturb the cell cycle and induce programmed cell death [1].

The safety and efficacy profile of **11-Hydroxyaporphine** for any potential clinical use would require extensive further investigation, including **pharmacokinetic studies, toxicological assessments, and controlled clinical trials**.

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References

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